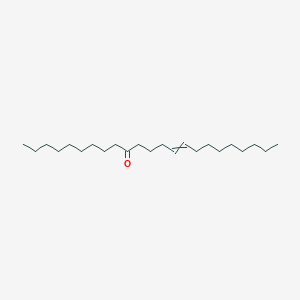

Tricos-14-en-10-one

Description

Properties

CAS No. |

66640-78-6 |

|---|---|

Molecular Formula |

C23H44O |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

tricos-14-en-10-one |

InChI |

InChI=1S/C23H44O/c1-3-5-7-9-11-12-13-14-16-18-20-22-23(24)21-19-17-15-10-8-6-4-2/h14,16H,3-13,15,17-22H2,1-2H3 |

InChI Key |

VITDFIZSABMQTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CCCC=CCCCCCCCC |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Tricos 14 En 10 One

Proposed Biosynthetic Routes for Tricos-14-en-10-one

The proposed biosynthetic pathway for this compound is not a de novo synthesis route but rather a modification of the well-established pathway for cuticular hydrocarbon biosynthesis. This pathway begins with common fatty acid precursors and involves a series of elongation, desaturation, and oxidative steps to yield the final ketone product. The production of this compound is specifically observed in mature female houseflies, indicating a strict hormonal and developmental control over the process. nih.govnih.gov

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound is a multi-enzyme process, with key steps catalyzed by specific enzyme classes. While direct enzymatic studies on this compound are limited, the analogous biosynthesis of (Z)-9-tricosene provides strong evidence for the enzymes involved. The initial steps are catalyzed by fatty acid synthase (FAS) and a series of microsomal fatty acyl-CoA elongases. nih.gov

The crucial step of forming the ketone group is believed to be catalyzed by a cytochrome P450 monooxygenase system. researchgate.netncsu.edu This is supported by in vivo and in vitro experiments where inhibitors of cytochrome P450, such as piperonyl butoxide and carbon monoxide, were shown to inhibit the formation of the ketone from its alkene precursor, (Z)-9-tricosene. researchgate.net The mechanism is thought to proceed through the hydroxylation of the hydrocarbon chain at the C-10 position to form a secondary alcohol intermediate, which is then further oxidized to the corresponding ketone. researchgate.netresearchgate.net

Identification of Precursor Molecules within Metabolic Networks

The primary precursor for the C23 carbon skeleton of this compound is believed to be the same as that for (Z)-9-tricosene, which is a C24:1 fatty acyl-CoA. pnas.orgnih.gov This very-long-chain fatty acid is derived from the elongation of oleoyl-CoA (C18:1-CoA), a common fatty acid in insect metabolism. ncsu.edu The regulation of pheromone production is largely controlled at the level of this fatty acid elongation, where in mature females, the enzymatic machinery is geared towards the production of C24 acyl chains, which are subsequently converted to C23 hydrocarbons and their derivatives. nih.govnih.gov In immature females and males, the elongation system predominantly produces longer-chain fatty acids (e.g., C28), leading to the synthesis of different cuticular hydrocarbons like (Z)-9-heptacosene. researchgate.netnih.gov

Table 1: Key Precursor Molecules in the Proposed Biosynthesis of this compound

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| Acetyl-CoA | C23H38N7O17P3S | Initial building block for fatty acid synthesis. |

| Malonyl-CoA | C24H36N7O19P3S | Chain elongation unit in fatty acid synthesis. |

| Oleoyl-CoA | C42H74N7O8P3S | C18:1 fatty acyl-CoA that is elongated. ncsu.edu |

| (Z)-15-Tetracosenoyl-CoA | C48H86N7O8P3S | The C24:1 fatty acyl-CoA precursor to the C23 skeleton. pnas.orgnih.gov |

| (Z)-9-Tricosene | C23H46 | The direct alkene precursor that is oxidized to form the ketone. ncsu.eduncsu.edu |

Investigation of Key Metabolic Steps (e.g., desaturation, ketogenesis, chain elongation)

The biosynthesis of this compound involves several critical metabolic transformations:

Chain Elongation: This is a primary regulatory point in the pathway. nih.govnih.gov In mature female houseflies, the fatty acyl-CoA elongation system is hormonally induced to specifically produce C24 fatty acyl-CoAs. nih.gov This is a shift from the production of longer-chain fatty acids seen in immature females and males. nih.gov This step determines the carbon chain length of the final pheromone components.

Desaturation: The introduction of the double bond at the 14th position is the result of a desaturase enzyme. The initial precursor, oleoyl-CoA, contains a double bond at the Δ9 position. The final position of the double bond in the C23 chain is a result of the initial desaturation followed by specific elongation steps. The desaturases involved in insect pheromone biosynthesis are known for their diverse specificities in terms of substrate chain length and the position and geometry of the double bond they introduce. bucek-lab.orgresearchgate.netoup.com

Ketogenesis: This refers to the formation of the ketone group at the C-10 position. Evidence strongly suggests that this occurs via the oxidation of the pre-formed (Z)-9-tricosene molecule. ncsu.eduncsu.edu This oxidative process is catalyzed by a cytochrome P450 monooxygenase, which likely first hydroxylates the C-10 position to create a secondary alcohol, followed by a further oxidation to the ketone. researchgate.netresearchgate.net This final modification happens after the C23 hydrocarbon backbone has been synthesized and transported to the epicuticle. ncsu.edu

Comparative Analysis with Known Lipid and Pheromone Biosynthesis Pathways

The biosynthetic pathway of this compound shares many features with other known lipid and pheromone biosynthetic pathways in insects, particularly that of its co-occurring pheromone component, (Z)-9-tricosene.

Analogies to (Z)-9-Tricosene Biosynthesis

The biosynthesis of this compound is fundamentally linked to that of (Z)-9-tricosene. ncsu.eduncsu.eduncsu.edu Both are C23 compounds produced in mature female houseflies under the control of ecdysteroids. nih.govnih.gov The initial steps, from fatty acid synthesis through the specific elongation of oleoyl-CoA to a C24 acyl-CoA, are believed to be identical for both compounds. nih.govncsu.edu

The formation of the C23 hydrocarbon backbone of (Z)-9-tricosene proceeds via the reduction of the C24 fatty acyl-CoA to a C24 aldehyde, followed by an unusual oxidative decarbonylation catalyzed by a cytochrome P450 enzyme, which removes one carbon atom as CO2. pnas.orgnih.govpnas.org It is highly probable that the C23 alkenyl chain of this compound is generated through this same mechanism. The key difference arises in the final modification, where (Z)-9-tricosene is the final product in one branch of the pathway, while in another, it serves as the substrate for the subsequent oxidation to this compound. researchgate.netncsu.edu

Table 2: Comparison of Biosynthetic Steps for (Z)-9-Tricosene and this compound

| Biosynthetic Step | (Z)-9-Tricosene | This compound | Shared/Unique |

|---|---|---|---|

| Precursor | C24:1 Fatty Acyl-CoA | C24:1 Fatty Acyl-CoA | Shared |

| Chain Length Determination | Elongation to C24 | Elongation to C24 | Shared |

| Formation of C23 Backbone | Oxidative decarbonylation of C24 aldehyde | Oxidative decarbonylation of C24 aldehyde | Shared |

| Final Product Formation | Direct product of decarbonylation | Oxidation of (Z)-9-Tricosene | Unique |

| Key Enzyme in Final Step | Cytochrome P450 (decarbonylase activity) | Cytochrome P450 (hydroxylase/oxidase activity) | Unique function of the same enzyme class |

Role of Specific Enzyme Classes (e.g., Cytochrome P450 enzymes) and Co-factors in Biosynthesis

Cytochrome P450 (CYP) enzymes play a pivotal and multifaceted role in the biosynthesis of this compound and related pheromones. researchgate.netpnas.orgnih.gov These heme-containing monooxygenases are responsible for the oxidative reactions that are crucial for the formation of the final products. In the context of this compound biosynthesis:

A CYP enzyme is implicated in the oxidative decarbonylation of the C24 aldehyde precursor to form the C23 alkene backbone, a step shared with (Z)-9-tricosene synthesis. pnas.orgnih.govpnas.org

A CYP enzyme, likely a different one or the same one with broad substrate acceptance, is responsible for the hydroxylation of (Z)-9-tricosene at the C-10 position, forming a secondary alcohol intermediate. researchgate.netresearchgate.net

The subsequent oxidation of this alcohol to the ketone is also likely mediated by a CYP enzyme or another dehydrogenase.

The activity of cytochrome P450 enzymes is dependent on specific co-factors , most notably NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and molecular oxygen (O2) . pnas.orgnih.gov NADPH provides the necessary reducing equivalents for the catalytic cycle of the CYP enzyme.

Other key enzyme classes involved include:

Fatty Acid Synthases (FAS): Responsible for the de novo synthesis of fatty acids. nih.gov

Fatty Acyl-CoA Elongases: Crucial for extending the carbon chain of fatty acids to the required length (C24 in this case). nih.govnih.gov

Desaturases: Introduce double bonds at specific positions in the fatty acyl chain, contributing to the structural diversity of the final pheromone components. bucek-lab.orgresearchgate.netoup.com

The coordinated action of these enzymes, under strict hormonal regulation, ensures the timely and specific production of this compound as part of the complex chemical communication system of the housefly.

Genetic and Molecular Regulation of this compound Production

The synthesis of insect pheromones, which are often structurally related to fatty acids, is typically not the result of entirely unique metabolic pathways. Instead, insects have evolved to utilize existing primary metabolic routes, such as fatty acid biosynthesis, and modify them with a few specialized, tissue-specific enzymes to generate highly specific pheromonal compounds. nih.gov The regulation of these pathways occurs at multiple levels, ensuring that pheromone production is timed precisely and occurs in appropriate quantities.

In many fungi and bacteria, genes for the biosynthesis of a specific secondary metabolite are often physically grouped together on the chromosome in what is known as a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated expression of all necessary enzymes. For example, the biosynthesis of trichothecene (B1219388) mycotoxins in Fusarium species is mediated by a well-characterized core gene cluster. uniprot.org

In insects, however, the concept of a physically linked gene cluster for pheromone biosynthesis is less common. While the genes are co-regulated, they are not always located adjacent to one another in the genome. Instead, researchers often identify "co-expressed" or "co-regulated" gene sets that work in concert to produce a specific pheromone. For instance, studies on the monoterpene linalool (B1675412) in Arabidopsis identified a group of co-regulated genes, including terpene synthases (TPS) and cytochrome P450s (P450s), through co-expression analysis. nih.gov

For a compound like this compound, which is a long-chain unsaturated ketone, its biosynthesis is hypothesized to originate from fatty acid metabolism. The identification of the responsible genes would involve searching for candidates known to be involved in fatty acid modification. These candidate genes typically include fatty acid synthases (FAS), elongases, desaturases, and enzymes for functional group modification like oxidases or reductases. oup.comnih.govfrontiersin.org The biosynthesis of the related housefly pheromone, (Z)-9-tricosene, for example, involves the conversion of nervonic acid by a cytochrome P450 enzyme. wikipedia.org

The characterization of these gene sets relies on a combination of genomic and transcriptomic analyses. By comparing gene expression in pheromone-producing tissues (like the insect's Dufour's gland or pheromone gland) with other tissues, scientists can pinpoint genes that are highly upregulated and thus likely involved in the biosynthetic pathway. nih.gov

Table 1: Putative Gene Families Involved in this compound Biosynthesis (Based on Analogous Insect Pheromones)

| Gene Family | Putative Function in Biosynthesis | Common Research Findings |

| Fatty Acid Synthases (FAS) | Catalyze the initial steps of fatty acid chain synthesis, providing the C16 or C18 backbone. nih.govfrontiersin.org | Activity is regulated to control the availability of precursors for pheromone synthesis. nih.gov |

| Fatty Acyl-CoA Elongases | Extend the carbon chain of fatty acid precursors to achieve the required length (e.g., C23). nih.gov | Ecdysteroids may regulate the activity of elongase enzymes in some Diptera. nih.gov |

| Fatty Acyl-CoA Desaturases | Introduce double bonds at specific positions in the fatty acid chain (e.g., at the 14th carbon). researchgate.net | A multigene family with different specificities, allowing for pheromone diversity. pnas.org |

| Cytochrome P450 Monooxygenases | Catalyze oxidative reactions, such as hydroxylation and potentially ketone group formation. nih.govwikipedia.org | A P450 enzyme is crucial for the final decarboxylation step in (Z)-9-tricosene synthesis. wikipedia.org |

| Fatty Acyl-CoA Reductases (FAR) | Reduce fatty acyl-CoAs to fatty alcohols, which can be precursors to other functional groups. oup.comresearchgate.net | Often form a distinct clade of genes specific to pheromone biosynthesis. researchgate.net |

This table is illustrative and based on biosynthetic pathways of other fatty acid-derived insect pheromones. The specific genes for this compound are yet to be identified.

The production of pheromones is a resource-intensive process that must be precisely regulated. This control is exerted at both the transcriptional (gene to mRNA) and post-translational (protein modification) levels.

Transcriptional Control: Transcriptional regulation ensures that the genes for pheromone biosynthesis are expressed only at the appropriate time and in the correct tissues. biorxiv.org This control is often mediated by hormones. In many insect species, key hormones like Juvenile Hormone III (JH III) and Pheromone Biosynthesis Activating Neuropeptide (PBAN) trigger the transcription of genes essential for pheromone production. nih.govplos.org For example, in the beetle Ips paraconfusus, JH III increases the amount of mRNA for HMG-CoA reductase, a key enzyme in the isoprenoid pathway that produces its aggregation pheromone. nih.gov

Similarly, nutritional status can influence gene expression related to pheromone synthesis. In the fruit fly Bactrocera dorsalis, protein feeding leads to the upregulation of the sarcosine (B1681465) dehydrogenase (Sardh) gene, which increases the availability of amino acid precursors for its pheromone. elifesciences.org In plants engineered to produce insect pheromones, the high-level expression of biosynthetic genes can trigger vast transcriptional reprogramming, often activating stress-response pathways. frontiersin.org This highlights the significant metabolic load that pheromone production can place on an organism and the necessity of tight transcriptional control.

Post-translational Control: Post-translational modifications (PTMs) are changes made to proteins after they have been synthesized from mRNA. These modifications, such as phosphorylation or acetylation, can rapidly alter a protein's activity, stability, or localization, providing a faster level of control than transcription. nih.gov

While direct evidence for this compound is lacking, studies on other insects suggest that post-translational regulation is a critical layer of control. In some moth species, PBAN is thought to act by stimulating the activity of existing enzymes through mechanisms like phosphorylation, rather than by initiating new gene transcription. nih.gov Research on bumble bees has shown that while gene expression for ester pheromone biosynthesis did not differ among certain worker groups, the actual protein levels of key enzymes did, pointing to post-transcriptional or post-translational regulation. nih.gov This allows the insect to quickly switch pheromone production on or off in response to immediate environmental or social cues without the delay required for transcribing and translating new enzymes.

Table 2: Key Regulatory Mechanisms in Insect Pheromone Biosynthesis

| Regulatory Level | Mechanism | Key Molecules/Factors | Effect on Biosynthesis |

| Transcriptional | Hormone-induced gene expression | Juvenile Hormone (JH), Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Increases abundance of mRNA for key biosynthetic enzymes. nih.govplos.org |

| Nutrient-dependent expression | Sarcosine dehydrogenase (Sardh), amino acid precursors | Links reproductive readiness and pheromone synthesis to nutritional state. elifesciences.org | |

| Post-translational | Enzyme phosphorylation/dephosphorylation | Protein kinases, phosphatases | Rapidly activates or deactivates key biosynthetic enzymes in response to signals like PBAN. nih.gov |

| Control of protein levels | Proteomics data | Differences in enzyme abundance despite similar mRNA levels suggest control at the protein stability or translation level. nih.gov |

This table summarizes general mechanisms observed in insect pheromone regulation, which are presumed to be relevant for this compound.

Chemical Synthesis Methodologies for Tricos 14 En 10 One and Its Analogs

Strategies for Total Synthesis of Tricos-14-en-10-one

The total synthesis of a natural product like this compound involves a convergent approach where key fragments of the molecule are synthesized separately and then coupled. This strategy allows for flexibility and efficiency in constructing the long aliphatic chain. The primary challenges are the stereospecific formation of the (Z)-alkene and the precise placement of the ketone functional group.

Stereoselective Introduction of the (Z)-Alkene Moiety

Achieving high stereoselectivity for the (Z)- or cis-double bond is critical, as the geometric isomerism of the alkene often dictates biological activity in insect pheromones. Several reliable methods are available for this transformation.

Wittig Reaction : The Wittig reaction is a cornerstone of alkene synthesis and can be highly selective for the (Z)-isomer. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction of an aldehyde with a non-stabilized or semi-stabilized phosphonium (B103445) ylide typically yields the (Z)-alkene with high selectivity. wikipedia.orgchemtube3d.com The stereochemical outcome is dictated by the kinetic formation of a syn-oxaphosphetane intermediate, which rapidly decomposes to the (Z)-alkene and triphenylphosphine (B44618) oxide. pitt.edu For the synthesis of this compound, a C14 aldehyde could be reacted with a C9 phosphonium ylide, or vice versa, to construct the carbon skeleton and the double bond simultaneously.

Alkyne Semi-hydrogenation : Another classic and effective method is the partial hydrogenation of an internal alkyne. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline), ensures that the hydrogenation stops at the alkene stage. wikipedia.orglibretexts.org The reaction proceeds via syn-addition of hydrogen to the alkyne on the catalyst surface, resulting exclusively in the (Z)-alkene. wikipedia.orgresearchgate.net This method offers excellent stereoselectivity but requires the prior synthesis of the corresponding 23-carbon alkyne.

Olefin Cross-Metathesis : Modern organometallic chemistry offers powerful alternatives, such as Z-selective olefin cross-metathesis. illinois.edusci-hub.se Ruthenium-based catalysts have been developed that can couple two terminal olefins to form an internal (Z)-alkene with high selectivity. acs.orgnih.gov This method is highly efficient and tolerant of various functional groups, making it suitable for complex syntheses, including the preparation of insect pheromones. nih.govchemrxiv.org

Table 1: Comparison of Methods for (Z)-Alkene Synthesis

| Method | Reagents/Catalyst | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde, unstabilized phosphonium ylide | High Z-selectivity | Well-established, reliable, forms C-C bond | Stoichiometric phosphine (B1218219) oxide byproduct |

| Alkyne Reduction | Internal alkyne, H₂, Lindlar's catalyst | Excellent Z-selectivity | Very high stereospecificity | Requires alkyne precursor, catalyst can be sensitive |

| Cross-Metathesis | Two terminal alkenes, Z-selective Ru catalyst | High Z-selectivity | Catalyst-controlled, functional group tolerance | Catalyst can be expensive, potential for side products |

Controlled Construction of the Ketone Functional Group

The introduction of the ketone at the C-10 position must be accomplished without affecting the newly formed (Z)-alkene.

Oxidation of a Secondary Alcohol : The most common and reliable strategy is the oxidation of a corresponding secondary alcohol. wikipedia.orgbyjus.com A precursor molecule, (Z)-tricos-14-en-10-ol, can be synthesized and then oxidized. A variety of reagents can be used for this transformation, with the choice depending on the sensitivity of the substrate. libretexts.org Milder, modern reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) are often preferred in natural product synthesis to avoid side reactions like isomerization of the double bond. wikipedia.orgresearchgate.net

Grignard Addition to Nitriles : An alternative approach that also forms a carbon-carbon bond is the reaction of an organometallic reagent, such as a Grignard reagent, with a nitrile. leah4sci.com For instance, a Grignard reagent derived from a C9 alkyl halide could be added to a C14 unsaturated nitrile. The resulting imine intermediate is hydrolyzed upon acidic workup to yield the desired ketone. organic-chemistry.org This method strategically builds the carbon skeleton around the future ketone position.

Carbon-Carbon Bond Forming Reactions in Long-Chain Alkanes/Alkenes

Constructing the long C23 backbone of this compound relies on efficient carbon-carbon bond-forming reactions. nih.govacs.orgnih.govuwaterloo.ca

Grignard Reactions : The addition of Grignard reagents to electrophiles like aldehydes or esters is a fundamental tool for chain elongation in organic synthesis. leah4sci.comchemistrysteps.compressbooks.pubmasterorganicchemistry.com A plausible route to the secondary alcohol precursor of this compound involves the reaction of an aldehyde (e.g., (Z)-tetradec-5-enal) with a nonylmagnesium bromide Grignard reagent. This reaction forms the C-C bond at the C9-C10 position and sets up the hydroxyl group for subsequent oxidation. pressbooks.pub

Coupling Reactions : In strategies involving alkynes, the alkylation of a terminal alkyne with an alkyl halide is a key C-C bond-forming step. Furthermore, palladium-catalyzed cross-coupling reactions provide powerful methods for connecting different fragments of the molecule.

The direct α-alkylation of shorter-chain ketones with alcohols is also an emerging method for producing long-chain ketones. mdpi.comresearchgate.net

Development of Synthetic Analogs and Derivatives of this compound

To understand the structural requirements for biological activity, researchers design and synthesize analogs and derivatives of the parent pheromone. sioc-journal.cnjlu.edu.cnsioc-journal.cn These studies help to map the interaction between the pheromone and its receptor.

Design and Synthesis of Structurally Modified Analogs

Structural modification often focuses on the functional group, as its electronic and steric properties are key to receptor binding. A study on analogs of a related carposinid moth pheromone, (Z)-nonadec-12-en-9-one, provides a clear example of this approach. acs.orgacs.orgresearchgate.net Starting from the parent ketone or its alcohol precursor, various functional group interconversions can be performed.

Methylene (B1212753) Analog : The ketone can be replaced with a methylene (=CH₂) group via a Wittig reaction using methyltriphenylphosphonium (B96628) bromide. acs.org

Amine and Imine Analogs : The ketone can be converted to an imine through condensation with a primary amine like cyclopropylamine. acs.org The imine can then be reduced to a secondary amine. These analogs explore the importance of the carbonyl oxygen as a hydrogen bond acceptor.

Ether Analog : The precursor alcohol can be converted to a methyl ether using sodium hydride and methyl iodide (Williamson ether synthesis). acs.org

These modifications allow for a systematic evaluation of how changes in polarity, hydrogen-bonding capability, and geometry at the C-10 position affect the compound's activity. nih.gov

Table 2: Synthesis of Functional Group Analogs

| Analog Type | Precursor | Key Reagents | Reaction Type |

|---|---|---|---|

| Methylene | Ketone | Ph₃P=CH₂ | Wittig Reaction |

| Imine | Ketone | R-NH₂, acid catalyst | Condensation |

| Amine | Imine | NaBH₄ or H₂/Pd | Reduction |

| Ether | Alcohol | NaH, CH₃I | Williamson Synthesis |

| Thioether/Sulfoxide | Alcohol | Mesyl chloride, R-SH | Nucleophilic Substitution |

Exploration of Isomeric and Homologous Series

Investigating isomers and homologs helps to define the precise structural and size requirements of the pheromone receptor.

Isomers : This involves synthesizing compounds with the same molecular formula but different arrangements of atoms.

Geometric Isomers : The (E)-isomer of this compound would be a primary target for synthesis. This can be achieved using a Wittig reaction with a stabilized ylide or by employing the Schlosser modification, which isomerizes the intermediate to favor the (E)-alkene. wikipedia.org

Positional Isomers : Synthesizing isomers where the ketone and/or the double bond are shifted along the carbon chain (e.g., Tricos-13-en-9-one) can reveal the importance of their specific locations. These are typically made by adapting the synthetic route with different starting fragments. google.com

Homologous Series : Homologs are compounds that differ by one or more -CH₂- units. google.com The synthesis of shorter (e.g., C21, C22) and longer (e.g., C24, C25) chain homologs of this compound can determine the optimal chain length for receptor binding. nih.gov The synthesis of these homologs follows the same general route, simply by substituting the initial building blocks with ones of appropriate chain length. The synthesis of entire libraries of stereoisomers can be accomplished using advanced techniques like fluorous mixture synthesis. pnas.orgmdpi.com

Stereochemical Variations in Derivative Synthesis

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical aspect of organic synthesis, profoundly influencing the properties and biological activity of the synthesized compounds. researchgate.net In the synthesis of derivatives of this compound, controlling stereochemistry is essential for producing specific stereoisomers, which can have distinct biological functions. wikipedia.orgresearchgate.net

Several strategies are employed to control the stereochemical outcome of a reaction:

Asymmetric Synthesis : This approach creates new chiral centers in a molecule, leading to an unequal mixture of stereoisomers. wikipedia.org This can be achieved using chiral catalysts or auxiliaries that direct the reaction towards the formation of a preferred stereoisomer. wikipedia.orgresearchgate.net

Chiral Auxiliaries : These are stereogenic groups temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.org The auxiliary introduces a chiral influence, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.org Chiral oxazolidinones, for example, are widely used in stereoselective aldol (B89426) reactions to create two adjacent stereocenters with high control. wikipedia.org

Enantioselective Catalysis : This method utilizes chiral catalysts to favor the formation of one enantiomer over the other. wikipedia.org The catalyst, being chiral itself, interacts with the starting materials to create a lower energy pathway to one of the enantiomeric products. wikipedia.org

The synthesis of complex molecules often requires the development of stereoselective methods to obtain the desired biologically active form. For instance, in the synthesis of certain pheromone analogs, stereoselective construction of a 2-amino-1,3-diol moiety is a key step. beilstein-journals.org Similarly, the synthesis of chiral cyclopentyl and cyclohexylamine (B46788) derivatives as nucleoside Q precursor analogs relies on convergent and stereoselective routes. beilstein-journals.org

Table 1: Strategies for Stereochemical Control in Synthesis

| Strategy | Description | Example Application |

| Asymmetric Synthesis | A reaction that forms a new chiral element in a substrate, producing unequal amounts of stereoisomers. wikipedia.org | Synthesis of optically pure chiral amines. acs.org |

| Chiral Auxiliaries | A temporary chiral group incorporated into a compound to control the stereochemical outcome. wikipedia.org | Use of chiral oxazolidinones in stereoselective aldol reactions. wikipedia.org |

| Enantioselective Catalysis | The use of a chiral catalyst to selectively produce one enantiomer of a product. wikipedia.org | Sharpless dihydroxylation to control product chirality. wikipedia.org |

| Stereoselective Aminohydroxylation | A reaction that introduces both an amino and a hydroxyl group with specific stereochemistry. beilstein-journals.org | Synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.org |

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods are increasingly popular in organic synthesis due to their high selectivity and environmentally friendly nature. researchgate.netresearchgate.net These approaches utilize enzymes or whole microorganisms as catalysts to perform specific chemical transformations. researchgate.net

Biocatalysis is particularly advantageous for introducing chirality, achieving regioselective functionalization, or selectively converting one functional group in the presence of others with similar reactivity. researchgate.netresearchgate.net This makes it a powerful tool for synthesizing complex molecules like pheromones, which often require high optical purity for their biological activity. researchgate.net

Key biocatalytic methods applicable to the synthesis of long-chain ketones and their analogs include:

Enzyme-Catalyzed Resolutions : Lipases are frequently used to resolve racemic mixtures by selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. diva-portal.orgdiva-portal.org For example, lipases from Pseudomonas and Candida rugosa have been used to resolve racemic alcohols and acids with high enantiomeric excess. diva-portal.org

Microbial Reductions : Baker's yeast (Saccharomyces cerevisiae) is a common biocatalyst for the reduction of carbonyl compounds to produce chiral alcohols. researchgate.netdiva-portal.org This method has been used to create chiral building blocks for the synthesis of various pheromones. researchgate.net

Engineered Biosynthetic Pathways : Advances in synthetic biology allow for the engineering of metabolic pathways in microorganisms like Saccharomyces cerevisiae and plants like Nicotiana benthamiana to produce pheromone precursors or even the final active compounds. nih.govera-learn.eu

Table 2: Examples of Biocatalytic Applications in Pheromone Synthesis

| Biocatalyst | Reaction Type | Application | Reference |

| Baker's Yeast | Reduction | Synthesis of chiral precursors for Japanese beetle and mosquito pheromones. | researchgate.net |

| Lipase from Pseudomonas | Transesterification | Resolution of racemic precursors to 2-methyl-1-alkanols. | diva-portal.org |

| Lipase from Candida rugosa | Esterification | Resolution of racemic 2-methylalkanoic acids. | diva-portal.org |

| Engineered Saccharomyces cerevisiae | Fermentation | Production of moth pheromones. | nih.gov |

| Engineered Nicotiana benthamiana | Plant Metabolism | Production of multi-component moth sex pheromones. | nih.gov |

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound and its analogs, these principles can be applied to create more sustainable and environmentally friendly methods.

Key green chemistry considerations include:

Prevention of Waste : It is better to prevent waste formation than to treat it after it has been created. acs.org This can be measured by metrics like the E-factor (weight of waste per weight of product) or process mass intensity (total weight of materials used per weight of active pharmaceutical ingredient). acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as cycloadditions, are preferred. nih.gov

Use of Safer Solvents and Reagents : The use of hazardous substances should be minimized or avoided. This includes using safer solvents, such as water or solvent-free conditions, and replacing toxic reagents with less harmful alternatives. pandawainstitute.comkoreascience.kr For example, iron-catalyzed cross-coupling reactions are a greener alternative to methods using more toxic metals. beilstein-journals.org

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. pandawainstitute.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

Use of Renewable Feedstocks : Whenever practicable, starting materials should be derived from renewable resources rather than depleting fossil fuels. pandawainstitute.com Metabolic engineering of oilseed crops like Camelina has been explored for the production of pheromone precursors from fatty acids. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled. acs.org Biocatalysts (enzymes) are particularly attractive from a green chemistry perspective as they operate under mild conditions and are highly specific, often eliminating the need for protecting groups. acs.orgtudelft.nl

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.orglibretexts.org

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing syntheses with high yields and minimal byproducts. acs.org |

| Atom Economy | Employing addition reactions that incorporate all reactant atoms into the product. acs.org |

| Safer Solvents | Using water as a solvent or performing reactions under solvent-free conditions. koreascience.kr |

| Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. nih.govpandawainstitute.com |

| Renewable Feedstocks | Engineering plants to produce chemical precursors. nih.gov |

| Catalysis | Using biocatalysts or non-toxic metal catalysts like iron. beilstein-journals.orgtudelft.nl |

| Reduce Derivatives | Employing enzymes to avoid the need for protecting groups. acs.org |

Research on Structure-Activity Relationships and Computational Modeling of this compound Remains Limited

Detailed scientific investigation into the structure-activity relationships (SAR) and computational modeling of the specific chemical compound this compound is not extensively available in publicly accessible research literature. While this unsaturated ketone is recognized as a component in the chemical profiles of certain organisms, in-depth studies elucidating the precise molecular determinants of its biological activity are not readily found.

Consequently, a comprehensive analysis based on the specified outline—covering the impact of its alkene and ketone functionalities, the influence of its alkyl chain, and the development of quantitative structure-activity relationship (QSAR) models—cannot be constructed from the current body of scientific publications. The specific research findings required to populate the requested sections on the impact of alkene position and stereochemistry, the significance of the ketone functional group, the influence of alkyl chain length, and the development of predictive QSAR models for this compound and its analogs are not present in the available scientific domain.

Further research would be necessary to establish the key structural features of this compound that govern its interactions at a molecular level and to develop predictive computational models for its biological efficacy and potential derivatives. Without such foundational research, any discussion on its SAR and computational modeling would be purely speculative.

Structure Activity Relationships Sar and Computational Modeling of Tricos 14 En 10 One

Computational Approaches to Molecular Recognition and Binding Mechanisms

Molecular Docking and Dynamics Simulations

There is no available research literature describing molecular docking or molecular dynamics simulations specifically performed on Tricos-14-en-10-one. Such studies would theoretically involve simulating the interaction of this long-chain ketone with its putative receptor, likely a pheromone-binding protein or a chemoreceptor in Musca autumnalis. This would provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. However, no such data has been published.

Pharmacophore Generation and Analysis

Similarly, there are no published studies on the generation and analysis of pharmacophore models for this compound. A pharmacophore model for this compound would identify the essential steric and electronic features required for its biological activity, such as the spatial arrangement of its ketone functional group, the double bond, and hydrophobic regions of its aliphatic chain. This model could then be used in virtual screening to identify other molecules with similar activity. The absence of such research means that no pharmacophoric data or related analyses for this compound can be presented.

Advanced Analytical Methodologies for Characterization and Detection of Tricos 14 En 10 One

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of semiochemical analysis, enabling the separation of individual components from a mixture for subsequent identification and quantification. scielo.org.mx

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Tricos-14-en-10-one. nih.govpeerj.cominnspub.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

The mass spectrum of this compound would be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for identification. innspub.net The retention time, the time it takes for the compound to travel through the GC column, is another key identifier. journaljocamr.comijpras.com Quantitative analysis can be performed by integrating the peak area of the compound in the chromatogram and comparing it to a calibration curve generated from standards of known concentration.

Table 1: Illustrative GC-MS Parameters for this compound Analysis (Note: This table is a hypothetical representation of typical parameters and would need to be optimized for specific instrumentation and samples.)

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| MS Detector | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Expected Retention Time | Dependent on the specific method, but would be determined empirically |

| Key Mass Fragments (Hypothetical) | Molecular ion [M]+ at m/z 336.3, and characteristic fragment ions |

Enantioselective Chromatographic Methods

Many insect pheromones are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is biologically active. While there is no specific information in the provided search results indicating that this compound is chiral and requires enantioselective separation, it is a critical consideration for many similar long-chain ketones that function as semiochemicals. acs.org

If this compound were found to have a chiral center, enantioselective chromatography would be essential to separate and quantify the individual enantiomers. This can be achieved using either chiral stationary phases (CSPs) in GC or HPLC, or by derivatizing the ketone with a chiral reagent to form diastereomers that can be separated on a standard achiral column. psu.edupnas.orgbohrium.com The development of such methods would be a crucial step in understanding its specific biological activity.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of a molecule. nih.govpeerj.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, typically to four or five decimal places. nih.govwaters.com This high precision allows for the determination of the elemental formula of the parent ion and its fragments, which is a significant step in confirming the identity of this compound. nih.gov For instance, HRMS can easily distinguish between nearly isobaric compounds (compounds with the same nominal mass but different elemental compositions). The theoretical exact mass of this compound (C₂₃H₄₄O) is 336.3392 Da. nih.gov HRMS analysis would aim to measure a mass that is within a few parts per million (ppm) of this theoretical value.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₄₄O | nih.gov |

| Theoretical Monoisotopic Mass | 336.3392 Da | nih.gov |

| Instrumentation | Orbitrap or Time-of-Flight (TOF) Mass Analyzer | nih.govthermofisher.com |

| Mass Accuracy Requirement | Typically < 5 ppm | waters.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule in solution. wikipedia.org It provides information about the chemical environment of each carbon and hydrogen atom, allowing for the mapping of the molecule's carbon skeleton and the placement of functional groups.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the this compound molecule. The chemical shift (δ) of these signals would indicate their electronic environment (e.g., protons adjacent to the ketone or the double bond would be shifted downfield). The integration of the peaks would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of neighboring protons. uci.edu

¹³C NMR: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom. The chemical shift would be highly indicative of the carbon's hybridization and functional group. For example, the carbonyl carbon (C=O) would appear far downfield (typically δ 190-220 ppm), while the sp² carbons of the double bond would be in the δ 100-150 ppm region, and the sp³ carbons of the alkyl chain would be upfield. researchgate.net

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) and functional groups within the molecular structure.

By combining the information from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. numberanalytics.com This method is predicated on the principle that covalent bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. numberanalytics.comsavemyexams.com By analyzing the absorption spectrum, chemists can identify the characteristic functional groups present in a compound like this compound. numberanalytics.com

The IR spectrum of this compound would be expected to exhibit several key absorption bands corresponding to its molecular structure. The most prominent of these would be a strong, sharp absorption band in the region of 1700-1750 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the ketone. savemyexams.compressbooks.pub Another characteristic absorption would be a medium-weak band in the 1620-1680 cm⁻¹ range, indicative of the carbon-carbon double bond (C=C) stretching of the alkene group. savemyexams.com Additionally, absorption bands corresponding to C-H stretching vibrations would be observed. Specifically, C-H stretching from the sp² hybridized carbons of the alkene would appear in the 3000-3100 cm⁻¹ region, while the sp³ hybridized carbons of the alkyl chain would show strong absorptions in the 2850-2960 cm⁻¹ range. vscht.cz

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1700-1750 | Strong |

| Alkene | C=C Stretch | 1620-1680 | Medium-Weak |

| Alkene | =C-H Stretch | 3000-3100 | Medium |

| Alkane | -C-H Stretch | 2850-2960 | Strong |

Sample Preparation and Enrichment Methodologies for Trace Analysis

For the analysis of trace levels of this compound, effective sample preparation and enrichment are crucial to concentrate the analyte and remove interfering matrix components. chromatographyonline.com

Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE)

Solid-Phase Microextraction (SPME) is a simple, fast, and solvent-free sample preparation technique. wikipedia.orgnih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample matrix. wikipedia.org For a semi-volatile compound like this compound, a fiber coating such as polydimethylsiloxane (B3030410) (PDMS) or a mixed phase like PDMS/Divinylbenzene (DVB) would be suitable. e3s-conferences.org The fiber is exposed to the sample (either directly or to the headspace), and the analyte partitions onto the fiber coating. wikipedia.org After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. wikipedia.org Key parameters to optimize for SPME include the choice of fiber coating, extraction time, and temperature. nih.gov

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.comphenomenex.com For this compound, which is a non-polar compound, a suitable organic solvent like hexane (B92381) or dichloromethane (B109758) would be used to extract it from an aqueous sample matrix. rsc.org The efficiency of LLE can be enhanced by modifying the sample matrix, for instance, by adding salt to the aqueous phase to decrease the solubility of the analyte (salting-out effect). e3s-conferences.orgchromatographyonline.com While effective, LLE can be time-consuming and require significant volumes of organic solvents. chromatographyonline.com

Table 2: Comparison of SPME and LLE for this compound Analysis

| Feature | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning of analyte onto a coated fiber. wikipedia.org | Partitioning of analyte between two immiscible liquid phases. celignis.com |

| Solvent Usage | Solvent-free or minimal solvent usage. wikipedia.org | Requires significant volumes of organic solvents. chromatographyonline.com |

| Speed | Fast extraction times. wikipedia.org | Can be time-consuming. chromatographyonline.com |

| Selectivity | Dependent on the fiber coating. nih.gov | Dependent on the choice of extraction solvent. chromatographyonline.com |

| Automation | Easily automated. mdpi.com | More challenging to automate. rsc.org |

| Sensitivity | Can achieve very low detection limits (ppt levels). wikipedia.org | May require a subsequent concentration step for trace analysis. chromatographyonline.com |

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.cn For this compound, derivatization can enhance volatility and thermal stability, and improve chromatographic peak shape and detector response. sigmaaldrich.com

A common derivatization strategy for ketones involves reaction with a hydroxylamine (B1172632) reagent to form an oxime derivative. This process targets the carbonyl functional group. Another approach is silylation, which can be employed if the molecule contains active hydrogens, although this compound itself lacks these. However, derivatization of the double bond is also possible. For instance, reaction with dimethyl disulfide (DMDS) can form a stable adduct, which is particularly useful for definitively locating the position of the double bond in the carbon chain through mass spectrometry fragmentation patterns. researchgate.net This derivatization can significantly improve the separation and identification of isomeric compounds.

Method Validation and Performance Characteristics

Validation of an analytical method is essential to ensure its reliability for a specific application. corn12.dk This involves evaluating several key performance characteristics. corn12.dkeuropa.eu

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.dewikipedia.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.dewikipedia.org

These limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. A commonly accepted S/N ratio for LOD is 3:1, while for LOQ it is 10:1. loesungsfabrik.degmpinsiders.com Alternatively, they can be calculated from the standard deviation of the response of blank samples. loesungsfabrik.de For the analysis of this compound, the LOD and LOQ would be determined by analyzing a series of diluted standards and calculating the concentration that corresponds to these S/N ratios.

Table 3: Illustrative LOD and LOQ Determination

| Parameter | Signal-to-Noise (S/N) Ratio | Typical Concentration Range |

| Limit of Detection (LOD) | 3:1 | pg/mL to ng/mL |

| Limit of Quantification (LOQ) | 10:1 | ng/mL to µg/mL |

Actual concentration values are dependent on the specific analytical instrument and method conditions.

Assessment of Selectivity, Specificity, Accuracy, and Precision

Selectivity and Specificity : Selectivity refers to the ability of the method to measure the analyte of interest in the presence of other components in the sample matrix. demarcheiso17025.com Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the analyte of interest. corn12.dk For chromatographic methods used to analyze this compound, selectivity is demonstrated by achieving baseline separation of the analyte peak from peaks of other co-extracted compounds. demarcheiso17025.com

Accuracy : Accuracy represents the closeness of the measured value to the true value. ich.org It is often assessed by performing recovery studies on samples spiked with a known amount of this compound standard. ich.org The percentage recovery is then calculated.

Precision : Precision is the degree of agreement among a series of measurements of the same sample. ich.org It is typically expressed as the relative standard deviation (RSD) of the results. Precision is evaluated at two levels:

Repeatability (Intra-day precision) : The precision obtained under the same operating conditions over a short interval of time. ich.org

Intermediate Precision (Inter-day precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. gmpinsiders.com

Table 4: Method Validation Performance Characteristics

| Parameter | Description | Assessment Method | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate the analyte from other sample components. demarcheiso17025.com | Chromatographic resolution of the analyte peak. | Resolution (Rs) > 1.5 |

| Accuracy | Closeness of the measured value to the true value. ich.org | Spiked sample recovery studies. | 80-120% recovery |

| Precision (Repeatability) | Agreement of results for the same sample under the same conditions. ich.org | Multiple analyses of the same sample on the same day. | RSD ≤ 2-3% |

| Precision (Intermediate) | Agreement of results for the same sample under different conditions (e.g., different days, analysts). gmpinsiders.com | Multiple analyses of the same sample on different days. | RSD ≤ 5-10% |

Ecological and Environmental Studies on Tricos 14 En 10 One

Role of Tricos-14-en-10-one in Chemical Ecology

Chemical ecology is the study of the chemical interactions of organisms with their environment and with each other. Many compounds similar in structure to this compound, which is a long-chain unsaturated ketone, function as semiochemicals, particularly as pheromones in insects. These compounds can mediate a variety of behaviors crucial for survival and reproduction.

Behavioral Responses in Target Organisms

Without specific studies, any discussion of behavioral responses to this compound remains speculative. In insects, compounds with similar structures often act as sex pheromones, attracting one sex (usually the male) to the other for mating. They can also function as aggregation pheromones, leading to the gathering of both sexes, or as alarm pheromones, signaling danger.

A hypothetical data table illustrating the kind of results that would be sought in such a study is presented below.

Hypothetical Behavioral Response Data for an Insect Species to this compound

| Behavior Assayed | Response to Control (Air) | Response to this compound | Statistical Significance (p-value) |

|---|---|---|---|

| Attraction (Upwind Flight) | 5% | 85% | < 0.001 |

| Mating Attempts | 2% | 78% | < 0.001 |

This table is for illustrative purposes only and does not represent actual experimental data.

Impact on Population Dynamics and Community Structures

The introduction or presence of a potent semiochemical like a pheromone can have significant effects on the population dynamics of the target species. For instance, the use of synthetic pheromones in "mating disruption" can lead to a decrease in reproductive success and, consequently, a decline in the pest population.

Furthermore, the effects can cascade through the community. A reduction in a key herbivore population due to mating disruption could lead to increased biomass of its host plant. Conversely, predators and parasitoids that specialize on that herbivore might see their own populations decline due to a lack of prey.

Environmental Fate and Persistence of this compound

The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. For a semiochemical used in pest management, understanding its persistence is crucial for assessing its long-term ecological impact.

Biodegradation Pathways in Soil and Aquatic Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a primary route for the removal of many organic compounds from the environment. The structure of this compound, a long-chain ketone with a double bond, suggests it would be susceptible to microbial degradation. Microorganisms in soil and water possess a vast array of enzymes that can break down such molecules.

Potential biodegradation pathways could involve the oxidation of the ketone group and the saturation or cleavage of the carbon-carbon double bond, eventually leading to smaller, more readily metabolized molecules. The rate of biodegradation would depend on various factors, including soil type, microbial community composition, temperature, and moisture.

Photochemical Degradation and Atmospheric Chemistry

When released into the atmosphere, volatile or semi-volatile compounds can undergo photochemical degradation, driven by sunlight. The double bond in this compound would likely be a site for reaction with atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O3). These reactions would break down the molecule, limiting its atmospheric lifetime and long-range transport. The volatility of a long-chain ketone like this compound would influence the extent to which it is subject to atmospheric processes.

Bioaccumulation and Biotransformation in Ecological Food Webs

Bioaccumulation is the process by which a substance builds up in an organism. Lipophilic (fat-soluble) compounds are more likely to bioaccumulate in the fatty tissues of organisms. The long hydrocarbon chain of this compound suggests it would have some lipophilic character.

If this compound were to persist in the environment, it could potentially be taken up by organisms at the base of the food web and transferred to higher trophic levels. However, many organisms also possess metabolic pathways (biotransformation) to break down and excrete foreign compounds, which would counteract bioaccumulation. Without specific data, the potential for this compound to biomagnify (increase in concentration at higher trophic levels) is unknown.

A summary of the hypothetical environmental fate characteristics is presented below.

Hypothetical Environmental Fate Parameters for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Soil Half-Life | Short to Moderate | Susceptible to microbial degradation. |

| Atmospheric Half-Life | Short | Reactive double bond susceptible to photolysis. |

This table is for illustrative purposes only and is not based on measured data.

Based on a comprehensive search of available scientific literature, there are no specific ecological or environmental studies focused on the chemical compound this compound. Consequently, it is not possible to provide a detailed article on the "" with a focus on "Interdisciplinary Approaches in Environmental Chemistry and Chemical Ecology" as requested.

The initial search for information on this specific compound within the specified context did not yield any detailed research findings, data, or publications. Interdisciplinary studies in environmental chemistry and chemical ecology are common, often integrating methodologies from toxicology, biology, and environmental science to understand the impact of chemical compounds on ecosystems. berkeley.eduresearchgate.netnih.govresearchgate.netberkeley.edu However, these general principles cannot be specifically applied to this compound without dedicated research on the substance.

Therefore, the creation of an article with the requested structure, including data tables and detailed research findings, cannot be fulfilled at this time due to the absence of relevant scientific information. Similarly, a table of all mentioned chemical compounds cannot be compiled as no related compounds were identified in the context of ecological studies of this compound.

Future Research Directions and Emerging Avenues for Tricos 14 En 10 One Research

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Biological Roles

To comprehend the biological significance of Tricos-14-en-10-one, a systems biology approach is essential. The integration of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful framework for a holistic understanding of how this compound interacts with biological systems at various molecular levels. nih.gov Such an approach can move beyond studying single endpoints to creating a comprehensive map of the compound's mechanism of action and its downstream effects. nih.gov

Genomics and Transcriptomics would involve analyzing changes in gene expression across the entire genome of a model organism or cell line upon exposure to this compound. This could pinpoint specific genes and genetic pathways that are activated or suppressed by the compound.

Proteomics focuses on the large-scale study of proteins. By quantifying changes in protein expression and post-translational modifications, researchers can identify direct protein targets of this compound and understand its impact on cellular machinery and signaling cascades. nih.gov

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov This would reveal alterations in metabolic pathways, providing insights into the functional consequences of the genomic and proteomic changes induced by the compound.

By integrating data from these three layers, researchers can construct detailed models of the compound's biological activity, identify potential biomarkers for its effects, and formulate hypotheses about its therapeutic or toxicological roles. nih.gov

Illustrative Multi-Omics Data for a Hypothetical Cell Line Treated with this compound

| Omics Layer | Analyte Example | Fold Change (Treated vs. Control) | Implied Biological Pathway |

| Transcriptomics | Gene CYP4A11 mRNA | +4.5 | Fatty Acid Metabolism |

| Transcriptomics | Gene HMGCR mRNA | -2.1 | Cholesterol Biosynthesis |

| Proteomics | Protein NF-κB | +3.2 (Nuclear Translocation) | Inflammatory Response |

| Proteomics | Protein Caspase-3 | +2.8 (Cleaved form) | Apoptosis |

| Metabolomics | Metabolite Prostaglandin E2 | -5.0 | Inflammation |

| Metabolomics | Metabolite Lactate | +1.9 | Glycolysis |

Advanced Computational Chemistry and Artificial Intelligence Applications in Drug Design and Discovery

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing the process of drug discovery and design. mdpi.com These in silico tools can significantly accelerate research by predicting molecular interactions, identifying potential biological targets, and optimizing compound structures for desired properties, thereby reducing the time and cost associated with traditional laboratory screening. neovarsity.orgnih.gov

For this compound, computational approaches can be pivotal in several areas:

Molecular Docking and Virtual Screening: Algorithms can predict how this compound binds to a vast library of known protein structures. This can help identify its most likely biological targets, such as specific enzymes or receptors, providing a starting point for experimental validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing the chemical structure of this compound and its analogs, QSAR models can be built to predict their biological activity. This allows for the rational design of new derivatives with enhanced potency or selectivity.

AI and Machine Learning: AI models, trained on large datasets of chemical and biological information, can predict the compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity (ADMET). mdpi.com Generative AI can even design novel molecules based on the this compound scaffold with optimized drug-like properties. techlifesci.comyoutube.com

These computational methods enable a more targeted and efficient approach to exploring the therapeutic potential of this compound, guiding synthesis and biological testing efforts. mdpi.com

Illustrative Computational Prediction for this compound and Designed Analogs

| Compound | Predicted Target | Binding Affinity (kcal/mol) | Predicted ADMET Risk |

| This compound | Cyclooxygenase-2 (COX-2) | -7.8 | Low |

| Analog A (Modified Chain) | Cyclooxygenase-2 (COX-2) | -8.9 | Low |

| Analog B (Altered Ketone Position) | Cyclooxygenase-2 (COX-2) | -7.2 | Moderate |

| Analog C (Ring Structure Added) | 5-Lipoxygenase (5-LOX) | -9.5 | Low |

Development of Sustainable Production Methods via Metabolic Engineering

The industrial-scale production of specialty chemicals often relies on petrochemical sources or extraction from natural, sometimes scarce, resources. Metabolic engineering offers a sustainable and environmentally friendly alternative by programming microorganisms (like bacteria or yeast) to act as cellular factories for producing valuable compounds from simple, renewable feedstocks such as glucose. nih.gov

Developing a microbial production platform for this compound would involve several key steps:

Biosynthetic Pathway Elucidation: Identifying the natural enzymatic steps that produce this compound or designing a novel synthetic pathway.

Host Selection and Engineering: Choosing a suitable microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) and introducing the necessary genes to establish the production pathway.

Optimization of Metabolic Flux: Modifying the host's native metabolism to divert more carbon flux towards the synthesis of the target compound, thereby increasing yield and productivity. nih.govmdpi.com

Fermentation Process Development: Scaling up the production process in bioreactors and optimizing conditions (e.g., temperature, pH, nutrient feed) to maximize the final titer.

This approach not only provides a reliable and scalable source of this compound but also aligns with the principles of green chemistry by reducing reliance on fossil fuels and minimizing waste. dtu.dk

Example of a Hypothetical Metabolic Engineering Strategy for this compound Production

| Engineering Step | Genetic Modification | Titer Improvement (Fold Increase) |

| 1. Pathway Introduction | Introduce genes for fatty acid synthesis and modification | 1x (Baseline) |

| 2. Precursor Enhancement | Overexpress Acetyl-CoA Carboxylase (ACC) | 3.5x |

| 3. Competing Pathway Deletion | Knock out fatty acid degradation pathway (ΔfadD) | 8.0x |

| 4. Cofactor Regeneration | Engineer NADH/NADPH regeneration systems | 12.5x |

| 5. Process Optimization | Optimized fed-batch fermentation | 20.0x |

Exploration of Novel Applications in Bio-inspired Materials or Bioremediation

The unique chemical structure of this compound—a long hydrocarbon chain combined with a reactive ketone group and a carbon-carbon double bond—suggests its potential utility in materials science and environmental applications.

Bio-inspired Materials: Nature provides a vast library of molecules that serve as inspiration for new materials with advanced properties. umich.edu The long, nonpolar tail of this compound could be exploited to create hydrophobic or self-assembling materials. medium.com For instance, it could serve as a building block for synthesizing novel polymers, surfactants, or lubricants. Its structure could inspire the design of surfaces that mimic the water-repellent properties of certain plant leaves or insect cuticles. nih.gov

Bioremediation: Bioremediation harnesses biological processes to degrade and neutralize environmental pollutants. nih.gov If this compound or similar long-chain ketones were identified as environmental contaminants, research could focus on identifying microorganisms capable of using the compound as a carbon source. These microbes could then be used in engineered bioremediation strategies to clean up contaminated soil or water. europa.eu Understanding its degradation pathway would be a critical first step in such an endeavor.

Potential Future Applications for this compound Derivatives

| Research Area | Potential Application | Key Structural Feature |

| Bio-inspired Materials | Synthesis of hydrophobic surface coatings | Long alkyl chain |

| Bio-inspired Materials | Component for self-assembling monolayers | Amphipathic potential |

| Bioremediation | Carbon source for pollutant-degrading microbes | Hydrocarbon backbone |

| Bioremediation | Tracer for studying microbial degradation of ketones | Unique molecular signature |

Fostering Interdisciplinary and International Research Collaborations

The multifaceted research required to fully explore this compound cannot be accomplished within a single discipline or laboratory. Progress will depend on fostering robust collaborations that bring together experts from diverse fields.

Interdisciplinary Synergy: A successful research program would require the combined expertise of synthetic chemists (to create analogs), molecular biologists (to perform cell-based assays), computational scientists (to run simulations), chemical engineers (to develop production processes), and materials scientists (to explore new applications). This synergy ensures that discoveries are translated effectively from basic science to practical application.

International Cooperation: Global challenges require global solutions. International collaborations facilitate the sharing of unique resources, specialized equipment, and diverse perspectives. unisg.ch By forming networks with research groups across different countries, scientists can accelerate the pace of discovery, validate findings in different contexts, and pool funding to tackle ambitious, large-scale projects. cint.com Establishing open-access databases for data related to this compound would further enhance the collaborative landscape.

Framework for a Collaborative Research Project on this compound

| Discipline | Key Role and Contribution |

| Organic Chemistry | Design and synthesize novel derivatives and molecular probes. |

| Cell Biology | Investigate biological activity and mechanism of action in vitro. |

| Computational Biology | Predict targets, properties, and interactions using in silico models. |

| Microbiology | Develop microbial strains for sustainable biosynthesis. |

| Materials Science | Fabricate and test new materials inspired by the compound's structure. |

| Environmental Science | Assess biodegradability and potential for bioremediation. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Tricos-14-en-10-one, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis should follow documented protocols with precise stoichiometric ratios, solvent systems, and reaction temperatures. Reproducibility requires:

- Detailed Experimental Sections : Include catalyst amounts, purification steps (e.g., column chromatography), and characterization data (e.g., NMR, IR spectra) in the main manuscript, with extended protocols in supplementary materials .

- Replication Checks : Use independent replicates (≥3 trials) to confirm yield consistency and purity (>95% by GC-MS) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Apply the PICO framework (Population: compound; Intervention: analytical techniques; Comparison: reference standards; Outcome: property validation):

- Population : Use high-purity this compound (validated via HPLC).

- Intervention : Combine spectroscopic (NMR for structural elucidation), chromatographic (GC-MS for purity), and thermal (DSC for melting point) methods.

- Comparison : Cross-reference data with published spectra in databases like SciFinder or Reaxys .

- Outcome : Report deviations (>2%) from literature values with error analysis .

Q. What are the best practices for conducting a literature review on this compound’s bioactivity?

- Methodological Answer :

- Database Selection : Use PubMed, Web of Science, and specialized chemistry repositories (e.g., ACS Publications) to avoid non-peer-reviewed sources .

- Search Strategy : Apply Boolean operators (e.g., "this compound AND (bioactivity OR mechanism)") and filter by publication date (last 10 years) .

- Critical Appraisal : Prioritize studies with mechanistic data (e.g., enzyme inhibition assays) over observational reports .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Use triangulation to validate findings:

- Data Source Triangulation : Compare results across independent labs, ensuring consistent assay conditions (e.g., cell lines, incubation times) .

- Methodological Triangulation : Re-test activity using alternative techniques (e.g., in vitro vs. in silico docking studies) .

- Contradiction Analysis Framework : Classify discrepancies into experimental (e.g., purity issues) vs. biological (e.g., cell-type specificity) causes, then design follow-up experiments .

Q. What statistical methods are appropriate for optimizing reaction conditions in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, catalyst loading) against yield .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant factors affecting enantiomeric excess in asymmetric synthesis .

- Validation : Confirm optimized conditions with ≥5 independent replicates and report confidence intervals .

Q. How can researchers ensure ethical rigor when studying this compound’s ecological impacts?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Conduct pilot toxicity assays (e.g., Daphnia magna acute tests) before large-scale ecotoxicological studies .

- Ethical Compliance : Follow OECD guidelines for chemical safety testing and obtain institutional review board (IRB) approval for animal models .

- Transparency : Publish negative results (e.g., lack of mutagenicity in Ames tests) to avoid publication bias .

Q. What strategies mitigate bias in spectral interpretation for this compound derivatives?

- Methodological Answer :

- Blinded Analysis : Have independent researchers assign NMR/IR peaks without prior knowledge of expected structures .

- Reference Standards : Synthesize and characterize isotopic analogs (e.g., deuterated compounds) to confirm peak assignments .

- Machine Learning Tools : Use AI-assisted platforms (e.g., MestReNova) to cross-validate spectral predictions against experimental data .

Methodological Frameworks and Tools

- PICO/FINER Integration : Combine PICO’s structure with FINER’s evaluative criteria to balance specificity and ethical rigor in hypothesis-driven studies .

- Data Validation : Use triangulation (methodological, data, researcher) to strengthen conclusions in contested areas (e.g., conflicting bioactivity reports) .

- Open Science Practices : Share raw spectral data and synthesis protocols via repositories like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products